molecular formula C14H16N2O B14503183 (4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one CAS No. 64127-62-4

(4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one

Cat. No.: B14503183
CAS No.: 64127-62-4
M. Wt: 228.29 g/mol
InChI Key: RCAPGWZFJOISTB-NEPJUHHUSA-N
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Description

(4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions can vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a quinazolinone derivative, while reduction may produce a more saturated compound.

Scientific Research Applications

(4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and potential applications. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

64127-62-4

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-3H-quinazolin-4-one

InChI

InChI=1S/C14H16N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16,17)/t11-,12+/m1/s1

InChI Key

RCAPGWZFJOISTB-NEPJUHHUSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)NC(=N2)C3=CC=CC=C3

Canonical SMILES

C1CCC2C(C1)C(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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